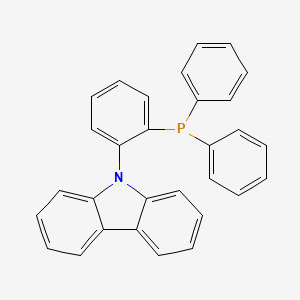
tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate (TBNEPC) is an organic compound belonging to the class of tert-butyl amines. It is a white crystalline solid with a melting point of 146-148°C. TBNEPC is an important intermediate in the synthesis of various biologically active compounds, such as antibiotics and other drugs. It is also used in the synthesis of polymers and in the production of food additives.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is not yet fully understood. However, it is believed that it acts as a nucleophile, reacting with electrophilic sites on molecules, such as those found on the substrate of a reaction. This reaction then leads to the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate are not yet fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic sites on molecules, such as those found on the substrate of a reaction. This reaction then leads to the formation of a new product.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate in laboratory experiments include its low cost and its ability to be used in a variety of reactions. It is also relatively easy to synthesize and can be used in a wide range of applications. One limitation of using tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate in laboratory experiments is that it is not as stable as other compounds, which can lead to product loss or contamination.
Orientations Futures
For tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use in the synthesis of biologically active compounds, such as antibiotics and other drugs, is needed. Additionally, research into its use in the synthesis of polymers and in the production of food additives should be conducted. Finally, further research into the advantages and limitations of using tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate in laboratory experiments should be conducted.
Méthodes De Synthèse
Tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate can be synthesized by a number of methods, including the reaction of tert-butyl chloride with ethylenediamine, followed by reaction with 1-amino-3-ethylpentan-3-yl chloride. Another method involves the reaction of tert-butyl bromide with 1-amino-3-ethylpentan-3-yl chloride.
Applications De Recherche Scientifique
Tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used in a number of scientific research applications, including the synthesis of biologically active compounds, such as antibiotics, and other drugs. It is also used in the synthesis of polymers and in the production of food additives. tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is also used as a catalyst in organic synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 1-amino-3-ethylpentane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "1-amino-3-ethylpentane", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add tert-butyl N-(chlorocarbonyl)carbamate to a reaction flask.", "Step 2: Add 1-amino-3-ethylpentane to the reaction flask.", "Step 3: Add a base (e.g. triethylamine) to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1539454-38-0 |
Formule moléculaire |
C12H26N2O2 |
Poids moléculaire |
230.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



